Cas no 359844-69-2 (Phomoxanthone A)

Phomoxanthone A structure
Nome do Produto:Phomoxanthone A
Phomoxanthone A Propriedades químicas e físicas
Nomes e Identificadores
-
- (5R,5'R,6R,6'R,10aR,10'aR)-5,5'-Bis(acetyloxy)-10a,10'a-bis[(acetyloxy)methyl]-5,5',6,6',7,7',10a,10'a-octahydro-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-[4,4'-bi-9H-xanthene]-9,9'-dione
- Phomoxanthone A
- Q27135373
- CHEMBL504079
- 359844-69-2
- rel-[(5R,5'R,6R,6'R,10aR,10a'R)-5,5'-Diacetoxy-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',6,6',7,7',9,9'-octahydro-10aH,10a'H-4,4'-bixanthene-10a,10a'-diyl]bis(methylene) diacetate
- DTXSID401098707
- (5R*,5'R*,6R*,6'R*,10aR*,10a'R*)-10a,10a'-bis[(acetyloxy)methyl]-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',7,7',9,9',10a,10a'-octahydro-6H,6'H-4,4'-bixanthene-5,5'-diyl diacetate
- [(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate
- CHEBI:66749
- (5R*,5'R*,6R*,6'R*,10aR*,10a'R*)-10a,10a'-bis((acetyloxy)methyl)-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',7,7',9,9',10a,10a'-octahydro-6H,6'H-4,4'-bixanthene-5,5'-diyl diacetate
- G91468
- [(5R,5'r,6R,6'r,10AR,10'ar)-5,5'-bis(acetyloxy)-10'a-[(acetyloxy)methyl]-1,1',9,9'-tetrahydroxy-6,6'-dimethyl-8,8'-dioxo-5H,5'H,6H,6'H,7H,7'H,8H,8'H,10ah,10'ah-[4,4'-bixanthene]-10a-yl]methyl acetic acid
- ((5R,5'r,6R,6'r,10AR,10'ar)-5,5'-bis(acetyloxy)-10'a-((acetyloxy)methyl)-1,1',9,9'-tetrahydroxy-6,6'-dimethyl-8,8'-dioxo-5H,5'H,6H,6'H,7H,7'H,8H,8'H,10ah,10'ah-(4,4'-bixanthene)-10a-yl)methyl acetic acid
- ((3R,4R,4aR)-5-((5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl)-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl)methyl acetate
- phomo-xanthone A
- rel-((5R,5'R,6R,6'R,10aR,10a'R)-5,5'-diacetoxy-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',6,6',7,7',9,9'-octahydro-10aH,10a'H-4,4'-bixanthene-10a,10a'-diyl)bis(methylene) diacetate
-
- Inchi: 1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1
- Chave InChI: ZCLZNQUALWMDDN-ACMZUNAXSA-N
- SMILES: O1C2=C(C=CC(=C2C(=C2C(C[C@@H](C)[C@H]([C@@]12COC(C)=O)OC(C)=O)=O)O)O)C1C=CC(=C2C(=C3C(C[C@@H](C)[C@H]([C@@]3(COC(C)=O)OC2=1)OC(C)=O)=O)O)O
Propriedades Computadas
- Massa Exacta: 750.21598512g/mol
- Massa monoisotópica: 750.21598512g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 16
- Contagem de Átomos Pesados: 54
- Contagem de Ligações Rotativas: 11
- Complexidade: 1550
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 6
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.7
- Superfície polar topológica: 239
Propriedades Experimentais
- Densidade: 1.53±0.1 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 214-216 ºC
- Solubilidade: Insuluble (6.9E-6 g/L) (25 ºC),
Phomoxanthone A Informações de segurança
- Palavra de Sinal:Warning
- Condição de armazenamento:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Phomoxanthone A Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-364127-1mg |
Phomoxanthone A, |
359844-69-2 | ≥97% | 1mg |
¥1354.00 | 2023-09-05 | |
TRC | P380003-1mg |
Phomoxanthone A |
359844-69-2 | 1mg |
$190.00 | 2023-05-17 | ||
TRC | P380003-2.5mg |
Phomoxanthone A |
359844-69-2 | 2.5mg |
$374.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364127-1 mg |
Phomoxanthone A, |
359844-69-2 | ≥97% | 1mg |
¥1,354.00 | 2023-07-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P275091-1mg |
Phomoxanthone A |
359844-69-2 | ≥97% | 1mg |
¥1999.90 | 2023-09-01 |
Phomoxanthone A Literatura Relacionada
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
359844-69-2 (Phomoxanthone A) Produtos relacionados
- 853788-98-4(1-Benzyl-5-bromo-1H-benzo[d]imidazole)
- 2137634-64-9(Oxirane, 2-[(3-bromo-2-chlorophenyl)methyl]-)
- 2548981-66-2(2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine)
- 2137537-81-4(Methyl 5-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate)
- 1250228-36-4(1-(Piperidin-4-ylsulfonyl)piperidine)
- 18860-95-2((e)-1,4-dibromo-2-methylbut-2-ene)
- 2097889-83-1(2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide)
- 2171194-66-2(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylbut-2-enoic acid)
- 2640845-74-3(4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine)
- 2171779-19-2(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-2-carboxylic acid)
Fornecedores recomendados
江苏科伦多食品配料有限公司
Membro Ouro
CN Fornecedor
Reagente

Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel